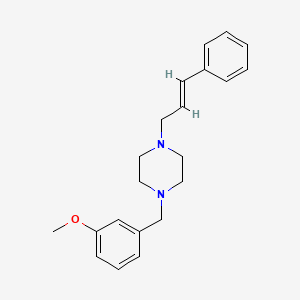
2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide, also known as BISA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BISA is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, including beta-lactamase and topoisomerase. It has also been suggested that 2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide may inhibit the synthesis of DNA and RNA, leading to the inhibition of cell growth.
Biochemical and Physiological Effects:
2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to their death. 2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide has also been shown to reduce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage. Additionally, 2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide has been found to reduce inflammation in animal models, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide has several advantages in lab experiments. It is easy to synthesize and has been found to exhibit potent biological activity at low concentrations. However, 2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide and its potential side effects.
Direcciones Futuras
There are several future directions for research on 2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide. One potential direction is to study its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Another direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of 2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide and its potential side effects.
Métodos De Síntesis
2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide can be synthesized using different methods, including the reaction of 5-methylisoxazole-3-carboxylic acid with benzylsulfonyl chloride in the presence of a base. The resulting product is then treated with acetic anhydride to obtain 2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide. Other methods involve the use of different reagents and solvents to obtain 2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide in high yields.
Aplicaciones Científicas De Investigación
2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antibacterial, antifungal, and anticancer activities. 2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide has been found to inhibit the growth of various bacterial strains, including MRSA and Pseudomonas aeruginosa. It has also been shown to possess antifungal activity against Candida albicans and Aspergillus fumigatus. Additionally, 2-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)acetamide has been found to inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
2-benzylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-10-7-12(15-19-10)14-13(16)9-20(17,18)8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICHQNAHIZPOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5884917.png)

![2-[5-(anilinosulfonyl)-4-chloro-2-methylphenoxy]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5884930.png)

![2-[(diphenylmethyl)thio]pyrimidine](/img/structure/B5884937.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5884953.png)
![2-[(4-chlorophenyl)thio]-N-(2-methyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5884960.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-furamide](/img/structure/B5884961.png)
![methyl 2-chloro-5-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5884969.png)

![1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5884978.png)


